Asparenydiol
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Overview
Description
Asparenydiol is a natural compound first isolated from Asparagus officinalis by Terada and co-workers in 1995 . It is an acetylenic compound with potential pharmacological activities, including moderate bioactivity on some tumoral cell lines . This compound has also been found in Asparagus cochinchinensis and Asparagus racemosus . These plants have long been used in ethnomedicine for treating various ailments such as fever, cough, kidney diseases, benign breast tumors, gastric ulcers, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Asparenydiol can be synthesized through two Sonogashira cross-coupling reactions catalyzed by supported palladium and copper catalysts, followed by a Mitsunobu etherification . The optimization of the Sonogashira couplings allows the use of catalysts supported on different matrices, resulting in good catalytic efficiency and yields . The first step involves the protection of 4-iodo-phenol with TBDMSCl, followed by the Sonogashira coupling reactions .
Industrial Production Methods
Despite the potential pharmacological applications, the extraction process of this compound is difficult and low-yielding, with only 2 mg of this compound obtained from 5 kg of roots . Currently, there are no examples of synthetic pathways suitable for large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Asparenydiol undergoes various chemical reactions, including:
Sonogashira Cross-Coupling Reactions: Catalyzed by supported palladium and copper catalysts.
Mitsunobu Etherification: Used for the etherification between a phenol and an allylic alcohol.
Common Reagents and Conditions
Sonogashira Cross-Coupling: Supported palladium and copper catalysts.
Mitsunobu Etherification: Neutral conditions compatible with sensitive allylic substrates.
Major Products Formed
The major product formed from these reactions is this compound itself, which is synthesized through the combination of commercially available building blocks or easy-to-synthesize intermediates .
Scientific Research Applications
Asparenydiol has several scientific research applications, including:
Mechanism of Action
Asparenydiol acts as an antioxidant agent and a click chemistry reagent . It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . This mechanism allows it to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenols: Asparenydiol is classified as a phenol and monophenol.
Other Acetylenic Compounds: Similar compounds include other acetylenic compounds found in the Asparagaceae family.
Uniqueness
This compound is unique due to its specific bioactivity on tumoral cell lines and its potential pharmacological applications . Its synthesis through Sonogashira cross-coupling and Mitsunobu etherification also sets it apart from other similar compounds .
Properties
CAS No. |
166762-98-7 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |
InChI Key |
GXRXAVMCQJHRCM-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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